molecular formula C14H20O3 B11963444 4-(2,4-Dimethoxyphenyl)hexan-3-one CAS No. 6628-89-3

4-(2,4-Dimethoxyphenyl)hexan-3-one

Cat. No.: B11963444
CAS No.: 6628-89-3
M. Wt: 236.31 g/mol
InChI Key: MFEDPAWDBIPBCL-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxyphenyl)hexan-3-one is an organic compound with the molecular formula C14H20O3 and a molecular weight of 236.31 g/mol It is characterized by the presence of a hexanone backbone substituted with a 2,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethoxyphenyl)hexan-3-one typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable alkylating agent under controlled conditions. One common method involves the use of a Grignard reagent, such as hexylmagnesium bromide, followed by oxidation to yield the desired ketone . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxyphenyl)hexan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,4-Dimethoxyphenyl)hexan-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxyphenyl)hexan-3-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include modulation of signaling cascades or inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dimethoxyphenyl)hexan-3-one is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with biological targets. This distinct structure can lead to different chemical and biological properties compared to similar compounds .

Properties

CAS No.

6628-89-3

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

4-(2,4-dimethoxyphenyl)hexan-3-one

InChI

InChI=1S/C14H20O3/c1-5-11(13(15)6-2)12-8-7-10(16-3)9-14(12)17-4/h7-9,11H,5-6H2,1-4H3

InChI Key

MFEDPAWDBIPBCL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=C(C=C1)OC)OC)C(=O)CC

Origin of Product

United States

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